molecular formula C7H4ClNOS B1681313 Ticlatone CAS No. 70-10-0

Ticlatone

Cat. No.: B1681313
CAS No.: 70-10-0
M. Wt: 185.63 g/mol
InChI Key: POPOYOKQQAEISW-UHFFFAOYSA-N
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Description

Ticlatone, also known by its trade name Landromil, is an antifungal compound belonging to the class of benzothiazoles. It is characterized by its molecular formula C7H4ClNOS and a molar mass of 185.63 g/mol . This compound is primarily used in dermatological applications to treat fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ticlatone can be synthesized through various chemical routes. One common method involves the reaction of 6-chloro-1,2-benzisothiazol-3(2H)-one with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ticlatone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced benzothiazole compounds .

Scientific Research Applications

Ticlatone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ticlatone involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. This compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

    Clotrimazole: Another antifungal compound with a similar mechanism of action.

    Miconazole: Used in the treatment of fungal infections, similar to Ticlatone.

    Ketoconazole: A widely used antifungal agent with a broader spectrum of activity.

Uniqueness: this compound is unique in its specific chemical structure and its targeted action on fungal cell membranes. Unlike some other antifungal agents, this compound has a distinct benzothiazole core, which contributes to its specific reactivity and efficacy .

Properties

IUPAC Name

6-chloro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPOYOKQQAEISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057809
Record name Ticlatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-10-0
Record name Ticlatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlatone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticlatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticlatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TICLATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW384Q9GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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